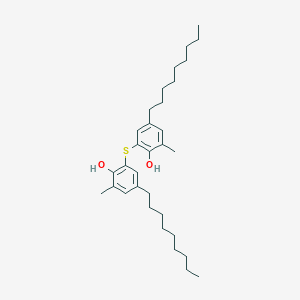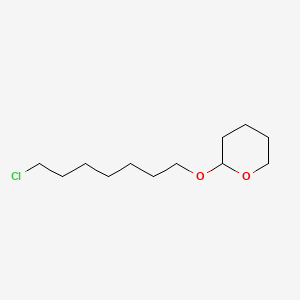
2-Bromopropan-1-ol;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromopropan-1-ol;4-methylbenzenesulfonic acid is a chemical compound that combines the properties of both 2-bromopropan-1-ol and 4-methylbenzenesulfonic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromopropan-1-ol;4-methylbenzenesulfonic acid typically involves the reaction of 2-bromopropan-1-ol with 4-methylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromopropan-1-ol;4-methylbenzenesulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in 2-bromopropan-1-ol can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of propan-1,2-diol.
Oxidation Reactions: The hydroxyl group in 2-bromopropan-1-ol can be oxidized to form 2-bromopropanal or 2-bromopropanoic acid.
Esterification Reactions: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid.
Major Products
Substitution: Propan-1,2-diol.
Oxidation: 2-Bromopropanal, 2-Bromopropanoic acid.
Esterification: Various esters depending on the carboxylic acid used.
Applications De Recherche Scientifique
2-Bromopropan-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-bromopropan-1-ol;4-methylbenzenesulfonic acid involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or esterification. These reactions are facilitated by the presence of specific enzymes or catalysts, which help to lower the activation energy and increase the reaction rate .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromopropan-1-ol: Shares the bromine and hydroxyl functional groups but lacks the sulfonic acid moiety.
4-Methylbenzenesulfonic Acid: Contains the sulfonic acid group but lacks the bromine and hydroxyl groups.
Uniqueness
2-Bromopropan-1-ol;4-methylbenzenesulfonic acid is unique due to the combination of bromine, hydroxyl, and sulfonic acid functional groups. This combination allows for a wide range of chemical reactions and applications that are not possible with the individual components alone .
Propriétés
Numéro CAS |
54619-30-6 |
|---|---|
Formule moléculaire |
C10H15BrO4S |
Poids moléculaire |
311.19 g/mol |
Nom IUPAC |
2-bromopropan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C3H7BrO/c1-6-2-4-7(5-3-6)11(8,9)10;1-3(4)2-5/h2-5H,1H3,(H,8,9,10);3,5H,2H2,1H3 |
Clé InChI |
SHPIZKQAPIQGAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


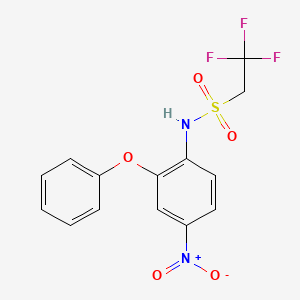
![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)
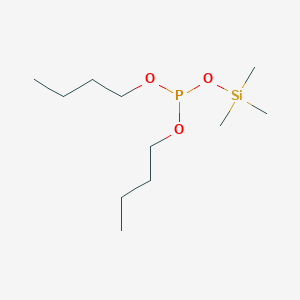

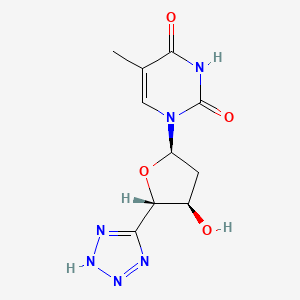
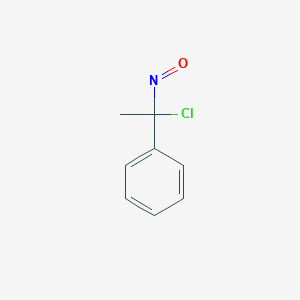
![Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14636328.png)
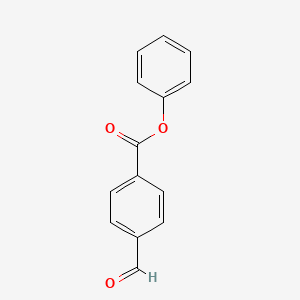
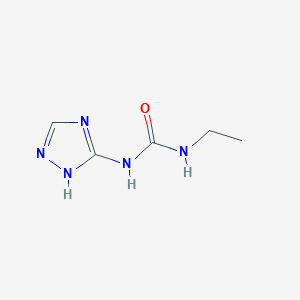
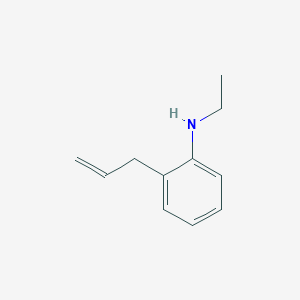
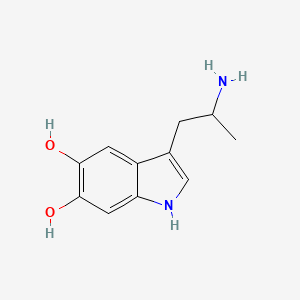
![Benzene, 1,1'-[(cyclohexylmethylene)bis(thio)]bis-](/img/structure/B14636357.png)
